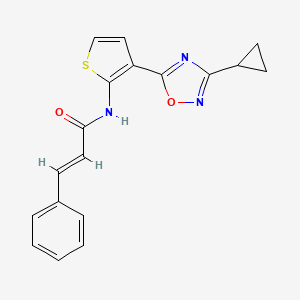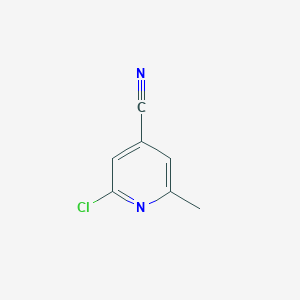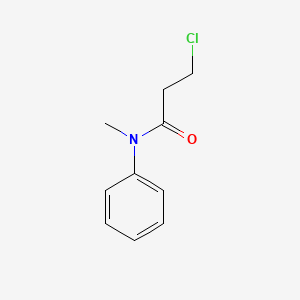![molecular formula C20H19N3O4 B2858384 4-methyl-3-nitro-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide CAS No. 898411-96-6](/img/structure/B2858384.png)
4-methyl-3-nitro-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methyl-3-nitro-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide is an organic compound with a complex structure that combines a nitrobenzamide moiety with a hexahydropyridoquinoline system
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-methyl-3-nitro-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the nitrobenzamide precursor: : Starting with a 4-methyl-3-nitrobenzoic acid, react it with a suitable amine under coupling conditions to obtain the corresponding benzamide.
Construction of the hexahydropyridoquinoline system: : The intermediate benzamide is then subjected to a series of cyclization reactions involving cyclohexanone, which requires strong acid catalysts such as concentrated sulfuric acid, under controlled temperatures.
Final condensation step: : This involves the condensation of the cyclized intermediate with an additional amine or carbonyl compound to form the final product.
Industrial Production Methods: Industrial production would focus on optimizing yields and purity while reducing costs. Continuous-flow reactors and automated synthesisers might be employed, along with high-efficiency purification methods like chromatography.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, particularly targeting the methyl or nitro groups, to form carboxylic acids or nitroso intermediates.
Reduction: The nitro group can be reduced to an amine using hydrogenation or chemical reductants such as palladium on carbon (Pd/C) with hydrogen.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, where substituents like halogens can be introduced under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), Jones reagent
Reduction: Hydrogen gas (H2) with Pd/C, iron filings in acidic medium
Substitution: Chlorinating agents like thionyl chloride (SOCl2) or bromine (Br2) in the presence of a catalyst
Major Products: Depending on the reaction type, major products include carboxylic acids, aniline derivatives, or halogenated benzamides.
Aplicaciones Científicas De Investigación
Chemistry: Used as a reagent in organic synthesis for creating more complex molecules, especially in the synthesis of heterocyclic compounds.
Medicine: Investigated for its pharmacological properties, including anti-inflammatory and anti-cancer activities. It serves as a lead compound for developing new therapeutic agents.
Industry: Utilized in materials science for developing advanced materials with specific electronic or optical properties.
Mecanismo De Acción
Mechanism: The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors, through binding interactions that alter the target's activity. The nitrobenzamide moiety may facilitate binding through hydrogen bonding or pi-pi stacking interactions.
Molecular Targets and Pathways: Research indicates it may inhibit specific enzymes, modulate receptor activity, or interact with DNA/RNA, impacting cellular pathways related to inflammation, cell proliferation, and apoptosis.
Comparación Con Compuestos Similares
Compared to other benzamide derivatives and hexahydropyridoquinolines, this compound is unique due to its hybrid structure, combining both features. Similar compounds might include:
Benzamide derivatives: Such as 4-methyl-3-nitrobenzamide, which lacks the hexahydropyridoquinoline system.
Hexahydropyridoquinolines: Such as 3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline, which lacks the nitrobenzamide moiety.
This unique structure confers specific chemical properties and biological activities that set it apart from its analogs.
Propiedades
IUPAC Name |
4-methyl-3-nitro-N-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4/c1-12-4-5-15(11-17(12)23(26)27)20(25)21-16-9-13-3-2-8-22-18(24)7-6-14(10-16)19(13)22/h4-5,9-11H,2-3,6-8H2,1H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCCXDJIMAYKRLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC3=C4C(=C2)CCC(=O)N4CCC3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-methyl 3-(2-(4-chlorophenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-cyanoacrylate](/img/structure/B2858306.png)
![N-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzofuran-2-carboxamide](/img/structure/B2858307.png)
![2-[({4-[(4-fluorophenyl)amino]quinazolin-2-yl}sulfanyl)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2858308.png)


![N-((1H-benzo[d]imidazol-2-yl)methyl)-3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B2858311.png)


![1-[1-(2-Methoxyacetyl)piperidin-4-YL]pyrrolidin-2-one](/img/structure/B2858314.png)
![ethyl 2-{2-[(4-methylphenyl)sulfanyl]acetamido}-1,3-thiazole-4-carboxylate](/img/structure/B2858317.png)

![(E)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(1,5-dimethyl-1H-pyrazol-4-yl)prop-2-en-1-one](/img/structure/B2858321.png)
![5-[(3-Chlorophenyl)methoxy]-2-[5-(2-methoxyphenoxy)pyrimidin-4-yl]phenol](/img/structure/B2858322.png)
